![molecular formula C22H23N5O4 B2845049 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-{2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]ethyl}acetamide CAS No. 2034367-77-4](/img/structure/B2845049.png)
2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-{2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]ethyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-{2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]ethyl}acetamide” is a complex organic compound that may have potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound’s structure suggests it could interact with biological systems in unique ways, making it a candidate for drug development or other scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-{2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]ethyl}acetamide” would likely involve multiple steps, including the formation of the pyridazinone and pyrimidinone rings, followed by their coupling through an acetamide linkage. Typical reaction conditions might include:
Cyclization reactions: to form the pyridazinone and pyrimidinone rings.
Amidation reactions: to link the two ring systems via an acetamide bond.
Protecting group strategies: to ensure selective reactions at specific sites.
Industrial Production Methods
Industrial production would scale up these synthetic routes, optimizing for yield, purity, and cost-effectiveness. This might involve:
Continuous flow reactors: for efficient and scalable chemical reactions.
Purification techniques: such as crystallization, chromatography, and recrystallization to achieve high purity.
化学反応の分析
Types of Reactions
The compound may undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products would depend on the specific reactions and conditions used. For example:
Oxidation: might yield ketones or carboxylic acids.
Reduction: might yield alcohols or amines.
Substitution: might yield various substituted derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of new materials with unique properties.
Biology
Enzyme Inhibition: Potential as an inhibitor for specific enzymes.
Receptor Binding: Interaction with biological receptors for therapeutic effects.
Medicine
Drug Development: Potential as a lead compound for developing new pharmaceuticals.
Diagnostics: Use in imaging or diagnostic assays.
Industry
Chemical Manufacturing: Use as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action would depend on the specific biological target. Possible mechanisms include:
Enzyme Inhibition: Binding to the active site of an enzyme, preventing its normal function.
Receptor Modulation: Binding to a receptor, altering its activity and downstream signaling pathways.
類似化合物との比較
Similar Compounds
- 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-(4-(4-hydroxyphenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide
- 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide
Uniqueness
- Structural Features : The presence of both pyridazinone and pyrimidinone rings linked by an acetamide bond.
- Functional Groups : The methoxy group on the phenyl ring may impart unique chemical and biological properties.
特性
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-[2-[4-(4-methoxyphenyl)-6-oxopyrimidin-1-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O4/c1-31-17-6-4-16(5-7-17)19-12-22(30)26(14-24-19)11-10-23-20(28)13-27-21(29)9-8-18(25-27)15-2-3-15/h4-9,12,14-15H,2-3,10-11,13H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXOQIOCLUWVPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCNC(=O)CN3C(=O)C=CC(=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
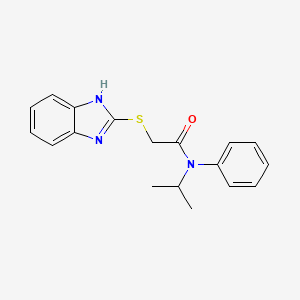
![6-{4-[6-(Pyridin-2-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B2844967.png)
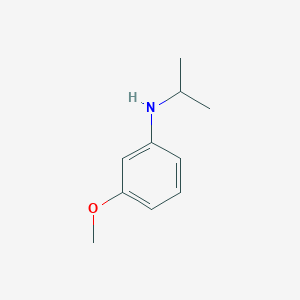
![3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2844970.png)
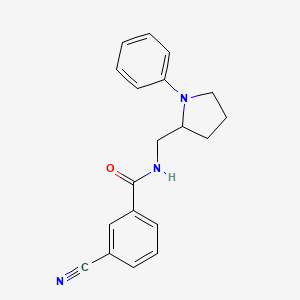
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-9H-xanthene-9-carboxamide](/img/structure/B2844973.png)
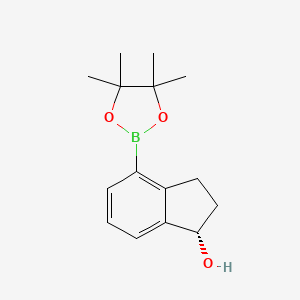
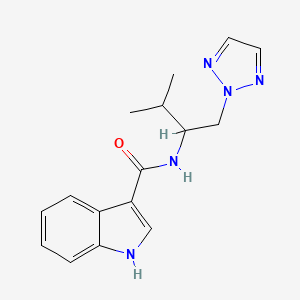
![3-chloro-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2,2-dimethylpropanamide](/img/structure/B2844979.png)
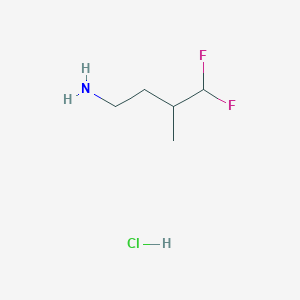
amino}propanoic acid hydrochloride](/img/structure/B2844983.png)
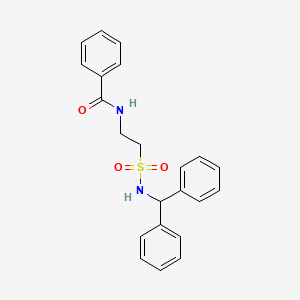
![N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2844988.png)
![3,4-difluoro-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide](/img/structure/B2844989.png)
